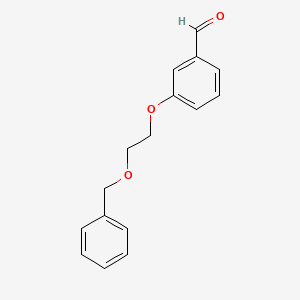
4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Optoelectronics and OLEDs
4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol derivatives, particularly BODIPY-based materials, have been explored for their potential applications in organic light-emitting diodes (OLEDs). These compounds are part of the rapid development in organic optoelectronics, offering promising alternatives to conventional optoelectronics. BODIPY-based materials show potential as active materials in OLED devices, including use as 'metal-free' infrared emitters. Their structural design and synthesis have been key areas of interest, aiming to enhance electroluminescence and near-IR emission capabilities, which could lead to new developments in OLED technology (Squeo & Pasini, 2020).
Sustainable Materials from Plant Biomass
Another significant application is in the conversion of plant biomass to furan derivatives for sustainable material production. This compound and its derivatives can be produced from hexose carbohydrates and lignocellulose, serving as platform chemicals for creating sustainable polymers, functional materials, and fuels. These derivatives are part of efforts to replace non-renewable hydrocarbon sources, demonstrating the potential of plant biomass as an alternative feedstock for the chemical industry. This research underlines the importance of sustainable access to new generations of polymers and fuels, highlighting the role of furan derivatives in advancing green chemistry and material sciences (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Degradation and Monitoring
The degradation and environmental fate of polyfluoroalkyl chemicals, including this compound derivatives, have also been studied. These substances, due to their persistence and potential to degrade into environmentally persistent perfluorinated acids, require monitoring and evaluation of their biodegradability and environmental impacts. Research has focused on understanding the microbial degradation pathways, half-lives, and defluorination potential of these chemicals to evaluate their environmental fate and inform regulatory actions and environmental monitoring strategies (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
4,4-difluoro-2,2-dimethyloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-5(2)4(9)6(7,8)3-10-5/h4,9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTPHIBLCFMDQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CO1)(F)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














